6-Methyl-7,8-dihydropteridine

Description

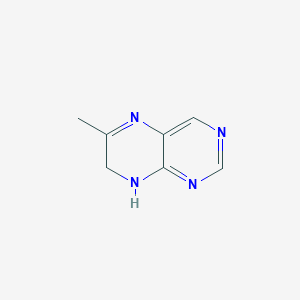

Structure

2D Structure

3D Structure

Properties

CAS No. |

74072-25-6 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

6-methyl-7,8-dihydropteridine |

InChI |

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10) |

InChI Key |

SBYULLCZTOOTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=CN=C2NC1 |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of 6 Methyl 7,8 Dihydropteridine

Role as an Intermediate in Tetrahydrofolate Biosynthesis Pathway

The de novo synthesis of tetrahydrofolate (THF) is a fundamental pathway in most bacteria, lower eukaryotes, and plants, providing the necessary cofactors for one-carbon transfer reactions. nih.govnih.gov These reactions are crucial for the synthesis of purines, thymidylate, and certain amino acids. nih.gov The pteridine (B1203161) core of folate originates from GTP, and 6-hydroxymethyl-7,8-dihydropterin (B3263101) emerges as a key intermediate in this conserved pathway.

Formation from 6-hydroxymethyl-7,8-dihydropterin

In the classical folate biosynthesis pathway, the formation of 6-hydroxymethyl-7,8-dihydropterin is a critical step. This reaction is catalyzed by the enzyme dihydroneopterin aldolase (B8822740) (DHNA), which is encoded by the folB gene in many bacteria. researchgate.net DHNA facilitates the removal of a glycolaldehyde (B1209225) moiety from 7,8-dihydroneopterin (B1664191), yielding 6-hydroxymethyl-7,8-dihydropterin. researchgate.netbrenda-enzymes.org In some microorganisms, an alternative "FolB bypass" strategy exists where a specific type of 6-pyruvoyltetrahydropterin synthase (PTPS-III) can directly convert 7,8-dihydroneopterin triphosphate to the same intermediate. researchgate.net

Conversion to (7,8-dihydropterin-6-yl)methyl diphosphate (B83284)

Following its formation, 6-hydroxymethyl-7,8-dihydropterin is activated for the next step in the pathway through phosphorylation. This reaction is catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), also known as FolK. proteopedia.orgdrugbank.com HPPK utilizes adenosine (B11128) triphosphate (ATP) as a pyrophosphate donor, transferring the pyrophosphate group to the hydroxymethyl substituent of the pterin (B48896). nih.govproteopedia.org The products of this essential phosphorylation step are (7,8-dihydropterin-6-yl)methyl diphosphate—more commonly known as 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)—and adenosine monophosphate (AMP). plos.org This activation is a prerequisite for the subsequent condensation reaction. proteopedia.org In some organisms, including the malaria parasite Plasmodium, HPPK exists as a bifunctional enzyme, fused with the subsequent enzyme in the pathway, dihydropteroate (B1496061) synthase (DHPS). nih.govproteopedia.org

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|

| Dihydroneopterin aldolase (DHNA) | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin, Glycolaldehyde | None |

| 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | 6-Hydroxymethyl-7,8-dihydropterin, ATP | (7,8-dihydropterin-6-yl)methyl diphosphate, AMP | Mg²⁺ |

Subsequent Steps Leading to Dihydrofolate

The activated pterin, (7,8-dihydropterin-6-yl)methyl diphosphate, serves as the substrate for dihydropteroate synthase (DHPS). researchgate.net This enzyme catalyzes the condensation of the pterin intermediate with para-aminobenzoic acid (pABA). nih.govumaryland.edu The reaction proceeds with the release of pyrophosphate, forming the product 7,8-dihydropteroate. plos.org This molecule represents the complete pterin-pABA backbone of folate.

In the final steps, 7,8-dihydropteroate is glutamylated by the enzyme dihydrofolate synthetase (DHFS), which adds a glutamate (B1630785) moiety to create dihydrofolate (DHF). nih.govnih.gov Dihydrofolate is then reduced by dihydrofolate reductase (DHFR) to generate the biologically active cofactor, tetrahydrofolate. nih.gov

Involvement in Methanopterin (B14432417) Biosynthesis

Methanopterin is a vital C1 carrier coenzyme in methanogenic archaea, functionally analogous to tetrahydrofolate but structurally distinct. nih.gov The biosynthetic pathway for the pterin portion of methanopterin shares its initial steps with the folate pathway. nih.gov

Research in methanogenic bacteria has confirmed that 7,8-dihydro-6-(hydroxymethyl)pterin is a direct precursor to the pterin moiety of methanopterin. nih.gov Similar to the folate pathway, this intermediate undergoes pyrophosphorylation to form (7,8-dihydropterin-6-yl)methyl diphosphate. nih.gov However, instead of condensing with pABA, the activated pterin is coupled with methaniline (p-aminobenzyl ether of N-(4-aminophenyl)-L-alanine) to generate demethylated methanopterin. nih.gov This product is subsequently methylated to form the final methanopterin coenzyme. nih.gov

Interconnections with Other Pterin Metabolic Routes

The metabolism of pterins is complex, with various pathways intersecting and utilizing enzymes that can act on multiple substrates. Synthetic pterins, such as 6-methyl-7,8-dihydropterin (B91866), have been instrumental in elucidating these connections. For instance, 6-methyl-7,8-dihydropterin can be reduced by dihydrofolate reductase (DHFR), the same enzyme responsible for the final step in tetrahydrofolate synthesis. rsc.org This demonstrates the broader substrate specificity of key enzymes in folate metabolism.

Enzymatic Interactions and Kinetic Analysis of 6 Methyl 7,8 Dihydropteridine

Dihydrofolate Reductase (DHFR) Interactions

Dihydrofolate reductase is a key enzyme that catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. researchgate.netebi.ac.uk The interaction of DHFR with 6-methyl-7,8-dihydropteridine has been studied to understand the enzyme's specificity for various pteridine (B1203161) derivatives. nih.govnih.gov

Comparative Kinetic Parameters with Dihydrofolate and Other Dihydropteridines

Kinetic studies with rat liver DHFR demonstrate measurable differences in the enzyme's efficiency with various substrates. nih.gov While 7,8-dihydrofolate is the primary physiological substrate, the enzyme also processes unconjugated 7,8-dihydropteridines like this compound and 7,8-dihydrobiopterin, albeit with different kinetic profiles. nih.gov

The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) values highlight these differences. For this compound, the Kₘ is significantly higher and the Vₘₐₓ is lower compared to 7,8-dihydrofolate, indicating a lower binding affinity and a slower rate of reduction. nih.gov The natural cofactor for these reactions is NADPH, and the enzyme exhibits a similar high affinity for it regardless of the pteridine substrate. nih.gov

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol min⁻¹ mg⁻¹) |

|---|---|---|

| 7,8-Dihydrofolate | 0.17 | 6.22 |

| 7,8-Dihydrobiopterin | 6.42 | 2.39 |

| This compound | 10.2 | 1.54 |

Substrate Specificity and Affinity of DHFR for this compound

The kinetic data reveal that DHFR has a distinct preference for its natural substrate, 7,8-dihydrofolate. nih.gov The affinity of the enzyme for this compound is approximately 60 times lower than for 7,8-dihydrofolate, as indicated by their respective Kₘ values of 10.2 μM and 0.17 μM. nih.gov This suggests that the p-aminobenzoylglutamate side chain of dihydrofolate, which is absent in this compound, plays a crucial role in the strong binding interaction with the enzyme's active site.

Furthermore, the catalytic efficiency, as reflected by the Vₘₐₓ, is about four times lower for this compound compared to 7,8-dihydrofolate. nih.gov Despite this reduced efficiency, the compound is still recognized and processed by DHFR, making it a useful model substrate for studying the enzyme's interactions with simpler pteridine structures. nih.govnih.gov

Effects of Environmental Factors on DHFR Activity with this compound

Environmental conditions such as pH can significantly influence DHFR activity. Studies on rat liver DHFR have shown that the optimal pH for the reduction of 7,8-dihydrofolate is 4.0. nih.gov In contrast, the peak activity with 7,8-dihydrobiopterin occurs at a pH of 4.8. nih.gov The presence of 1 M NaCl enhances the activity with 7,8-dihydrofolate at pH values of 5.5 and above but does not enhance the activity with 7,8-dihydrobiopterin. nih.gov While specific pH optimum data for this compound were not detailed in this comparative study, the findings for other pteridines suggest that the enzyme's response to environmental factors is substrate-dependent. nih.gov

Dihydropteridine Reductase (DHPR) Interactions

Dihydropteridine reductase (DHPR) is essential for regenerating tetrahydrobiopterin (B1682763) from its oxidized quinonoid dihydrobiopterin form. researchgate.netcuny.edu This regeneration is vital for the function of aromatic amino acid hydroxylases. The enzyme utilizes NADH or NADPH to reduce the quinonoid 6,7-dihydropteridine. wikipedia.orgenzyme-database.orguniprot.org

Substrate Properties of this compound for DHPR

The quinonoid form of this compound is recognized as a good substrate for DHPR and is frequently employed in enzymatic assays. researchgate.net DHPR acts specifically on quinonoid dihydropterins, which are often unstable and can rapidly tautomerize to the more stable 7,8-dihydropterin (B103510) forms. researchgate.netnih.gov The latter are not substrates for DHPR but are instead reduced by DHFR. The utility of reduced 6-methyl pterin (B48896) in DHPR assays underscores its effectiveness in interacting with the enzyme's active site. researchgate.net

Kinetic Characterization of DHPR with this compound

The kinetic parameters for the interaction of DHPR with the quinonoid form of this compound have been determined. Studies using human liver DHPR have reported varying Kₘ values, which may be attributed to different experimental methodologies and data analysis techniques. researchgate.net Nevertheless, these studies confirm that the compound is an effective substrate for the enzyme. researchgate.net

| Substrate Form | Reported Kₘ (μM) |

|---|---|

| Racemic | 8.3 |

| (-) isomer | 11.0 |

| (+) isomer | 13.4 |

Data reflects a range of reported values from kinetic studies. researchgate.net

Influence of Structural Modifications on DHPR Substrate Activity

The substrate specificity of Dihydropteridine Reductase (DHPR) is significantly influenced by structural modifications of the pteridine ring. While quinonoid 6-methyl-7,8-dihydro(6H)pterin serves as a substrate for the enzyme, alterations to the methyl group substitutions can drastically change or eliminate this activity. nih.gov

The addition of a second methyl group at the 7-position, as in quinonoid 6,7-dimethyl-7,8(6H)-dihydropterin, results in a compound that remains a good substrate for DHPR. researchgate.net However, the kinetic parameters can vary widely depending on the source of the enzyme. For instance, Km values for 6,7-dimethylpterins can range from 0.73 to 59 µM. researchgate.net

Conversely, more substantial structural changes, such as the synthesis of 6,6,8-trimethyl-7,8-dihydro(6H)pterin, lead to a loss of substrate activity. nih.gov This particular modification, designed to increase the stability of the quinonoid form, results in a molecule that is not a substrate for DHPR. nih.gov Instead, it acts as a weak inhibitor of the enzyme, with an I50 value of 200 µM when quinonoid 6-methyl-7,8-dihydro(6H)pterin is the substrate. nih.gov Another modification, 6,6-dimethyldihydropterin, is a substrate for DHPR, demonstrating that disubstitution at the 6-position does not automatically prevent enzymatic activity. nih.gov

These findings highlight that while the core pteridine structure is essential for recognition by DHPR, the pattern and bulk of substituents at the 6, 7, and 8 positions are critical determinants of whether the compound will act as a substrate, an inhibitor, or will not interact with the enzyme at all.

Table 1: Kinetic Parameters of DHPR with a Modified Pteridine Substrate Kinetic data for quinonoid 6,7-dimethyl-7,8(6H)-dihydropterin with DHPR from various sources.

View Data

| Enzyme Source | Km (µM) |

| Human Liver | 3.3 - 36 |

| General Range | 0.73 - 59 |

Data sourced from kinetic studies on DHPR. researchgate.net

6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) Interactions

Structural Determinants of HPPK-Substrate Binding

The binding of substrates to HPPK is a highly ordered and dynamic process governed by specific structural features of the enzyme. nih.gov Kinetic and equilibrium studies have demonstrated a fixed order of substrate binding, where ATP must bind to the enzyme first, followed by the pterin substrate, HMDP. nih.govresearchgate.netelsevierpure.com The apoenzyme does not bind HMDP in the absence of ATP or a suitable analogue. elsevierpure.comnih.gov

The binding of ATP induces significant conformational changes in three flexible loop regions that surround the active site. nih.govresearchgate.net This ATP-induced structural shift is crucial as it completes the formation of the HMDP-binding site. nih.govresearchgate.net The crystal structure of the ternary complex reveals that the enzyme effectively seals the active center where the reaction occurs. nih.gov

Two magnesium ions are integral to the binding process and catalysis. nih.govresearchgate.net They are positioned within the active site, forming a bridge between the phosphate (B84403) groups of ATP and the enzyme. nih.govresearchgate.net This coordination is critical for the proper recognition of ATP and for stabilizing the transition state of the pyrophosphoryl transfer reaction. nih.govresearchgate.netnih.gov In total, 26 amino acid residues within HPPK interact with the substrate and cofactor, underscoring the complexity of the binding pocket. nih.govnih.gov The pterin ring of HMDP binds within a specific pocket, where it is characteristically π-stacked between two conserved aromatic residues. nih.gov

Enzymatic Specificity and Inhibitor Profiles

The essential role of HPPK in microbial folate synthesis makes it an attractive target for the development of novel antimicrobial agents, particularly in light of widespread resistance to drugs targeting other enzymes in the pathway, such as DHPS. nih.govnih.gov Consequently, significant research has focused on identifying specific inhibitors of HPPK.

Screening of compound libraries has identified several classes of HPPK inhibitors. One notable class features an aryl-substituted 8-thioguanine scaffold. nih.govnih.gov Structural analysis has shown that these compounds occupy the pterin-binding pocket and also engage an adjacent, induced cryptic pocket. nih.govnih.gov Another identified inhibitor is 8-mercaptoguanine, which binds competitively to the pterin substrate site. nih.gov Unlike the natural substrate HMDP, this inhibitor does not require the presence of magnesium or ATP for binding. nih.gov The binding of 8-mercaptoguanine has been observed to restrict the motion of the catalytic loops, which correlates with a significant entropic penalty upon binding. nih.gov These findings provide a foundation for the structure-based design of potent and specific HPPK inhibitors. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Interactions

Role in the Condensation of (7,8-dihydropterin-6-yl)methyl diphosphate (B83284) with pABA

Dihydropteroate Synthase (DHPS) catalyzes the reaction immediately following the HPPK-mediated step in the de novo folate biosynthesis pathway. wikipedia.orgebi.ac.uk Its essential role is to catalyze the condensation of (7,8-dihydropterin-6-yl)methyl diphosphate, also known as 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), with a second substrate, para-aminobenzoic acid (pABA). ebi.ac.ukresearchgate.netnih.gov This reaction yields the product 7,8-dihydropteroate and pyrophosphate. wikipedia.orgebi.ac.ukresearchgate.net

The reaction mechanism is an ordered SN1 process. ebi.ac.uk First, DHPPP binds to the DHPS active site. The enzyme then facilitates the elimination of the pyrophosphate group, stabilizing a cationic pterin intermediate (DHP+). ebi.ac.uk Only after the pyrophosphate has departed does pABA bind and perform a nucleophilic attack to complete the condensation. ebi.ac.uk This pathway is a crucial convergence point in folate synthesis and is essential for most prokaryotes and lower eukaryotes, but it is absent in mammals, making DHPS a primary target for antimicrobial drugs like sulfonamides. wikipedia.orgebi.ac.uknih.gov

Table 2: Compound Names

Mechanistic Insights into DHPS Catalysis

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in many bacteria and lower eukaryotes. ebi.ac.ukwikipedia.org It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.govresearchgate.netnih.gov This reaction is vital for the synthesis of folate, a necessary precursor for various metabolic processes.

Structural and kinetic studies have revealed that the catalytic process of DHPS follows an ordered, SN1-type reaction mechanism. nih.govnih.gov The reaction is initiated by the binding of the pterin substrate, DHPPP, to the active site located within a triosephosphate isomerase-type (TIM)-barrel domain. kenyon.eduresearchgate.net This binding is a compulsory first step, as it induces a conformational change that forms the pABA-binding pocket. nih.govacs.org

Within the active site, the pterin-binding pocket is a highly conserved and structured region. kenyon.edunih.gov Key residues form a network of hydrogen bonds to recognize and orient the pterin ring, while other residues interact with the pyrophosphate moiety. kenyon.edunih.gov Following the binding of DHPPP, two conserved flexible loops close over the active site. nih.govdrugbank.com This conformational change facilitates the cleavage of the C-O bond of the pterin substrate, leading to the elimination of the pyrophosphate group. ebi.ac.uk This step is rate-determining and results in the formation of a stabilized, cationic pterin intermediate. nih.govnih.gov Subsequently, the amino group of pABA performs a nucleophilic attack on this intermediate, completing the condensation reaction to form 7,8-dihydropteroate. ebi.ac.uknih.gov

The compound this compound is a structural analog of the natural pterin substrate. Its interaction with DHPS is predicated on its ability to occupy the highly specific pterin-binding pocket. However, the replacement of the 6-hydroxymethyl group with a 6-methyl group alters its electronic and steric properties, which can interfere with the catalytic steps necessary for the condensation reaction.

| Feature | 6-Hydroxymethyl-7,8-dihydropterin (precursor to DHPPP) | This compound | Implication for DHPS Catalysis |

|---|---|---|---|

| Group at C6 Position | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) | The -CH₂OH group is essential for pyrophosphorylation by HPPK to form DHPPP, the actual substrate for DHPS. The -CH₃ group cannot be pyrophosphorylated, meaning this compound itself would act as an inhibitor rather than a substrate precursor. |

| Binding to Pterin Pocket | Binds specifically, initiating the catalytic cycle. | Expected to bind to the pterin pocket due to structural similarity. | Occupancy of the pocket by the analog can prevent the binding of the natural substrate, DHPPP. |

| Role in Reaction | Acts as the electrophile after pyrophosphate elimination. | Cannot form the pyrophosphate leaving group required for the SN1 reaction. | Binding is non-productive; it inhibits the enzyme by preventing the catalytic cycle from proceeding. |

Structural Biology and Molecular Modeling of Pteridine Enzyme Complexes

Crystallographic Analyses of Enzymes Interacting with Pteridine (B1203161) Substrates

X-ray crystallography has been instrumental in providing high-resolution snapshots of enzymes in complex with pteridine substrates and their analogs. These studies have unveiled the molecular architecture of the active sites, the conformational dynamics upon ligand binding, and the communication between different domains in multifunctional enzymes. A prime example is the bifunctional enzyme 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase-dihydropteroate synthase (HPPK-DHPS), a key player in the folate biosynthetic pathway and a target for antimicrobial drugs. nih.govresearchgate.net

Crystallographic studies of HPPK-DHPS from various organisms, including Francisella tularensis and Plasmodium vivax, have revealed that the active sites of both the HPPK and DHPS domains are structurally distinct yet complementary. nih.govrcsb.org The pterin-binding pocket of DHPS is located in a deep cleft at the C-terminal end of a classic (β/α) TIM barrel structure. researchgate.net This pocket is highly conserved across different bacterial species. researchgate.net In contrast, the active site of HPPK adopts a palm-like structure. nih.gov

The binding of pterin (B48896) substrates is characterized by a network of specific hydrogen bonds and hydrophobic interactions. For instance, in Mycobacterium tuberculosis DHPS, the pterin moiety is held in place by interactions with conserved residues that recognize the 2-amino and 4-oxo groups of the pteridine ring. researchgate.net The architecture of these pockets ensures high specificity for the pterin substrate, distinguishing it from other cellular metabolites. The table below summarizes key features of the pterin binding pockets in HPPK and DHPS.

| Feature | HPPK Domain | DHPS Domain |

| Overall Fold | Palm-like structure | (β/α) TIM barrel |

| Binding Site Location | Surface cleft | Deep pocket within the barrel |

| Key Interactions | Hydrogen bonds with flexible loops | Hydrogen bonds and stacking interactions |

| Substrate Specificity | Recognizes the 6-hydroxymethyl-7,8-dihydropterin moiety | Binds 6-hydroxymethyl-7,8-dihydropterin pyrophosphate |

This table provides a generalized comparison based on available crystallographic data of HPPK-DHPS enzymes.

A recurring theme in the interaction of enzymes with pteridine substrates is the induction of significant conformational changes upon ligand binding. nih.gov In the HPPK module, the binding of 6-hydroxymethyl-7,8-dihydropterin and ATP triggers the movement of several flexible loops. nih.govnih.gov These loops, often referred to as L2 and L3, close over the active site, creating a catalytically competent environment shielded from the bulk solvent. nih.govresearchgate.net This "induced-fit" mechanism is crucial for positioning the substrates correctly for the pyrophosphoryl transfer reaction. gersteinlab.org

Similarly, in DHPS, the binding of the pterin substrate is associated with the ordering of two flexible loops (loop 1 and loop 2) that shape the p-aminobenzoic acid (pABA) binding pocket. researchgate.netresearchgate.net The binding of the pterin substrate appears to be a prerequisite for the efficient binding of pABA, suggesting a sequential and ordered binding mechanism. nih.gov These conformational changes are essential for catalysis and product release. nih.gov

In bifunctional enzymes like HPPK-DHPS, where two distinct active sites are present on a single polypeptide chain, the question of inter-domain communication is of significant interest. nih.gov Crystallographic structures of the fused HPPK-DHPS from Francisella tularensis show that the two domains are tethered by a short linker. nih.govresearchgate.netresearchgate.net While the active sites themselves appear to function independently and are structurally similar to their monofunctional counterparts, the physical linkage suggests the potential for allosteric regulation and substrate channeling. nih.govresearchgate.net

The proximity of the HPPK active site exit to the DHPS active site entrance in the fused enzyme could facilitate the direct transfer of the product of the HPPK reaction, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, to the DHPS active site. This channeling would increase the local concentration of the intermediate and protect it from degradation or diffusion away from the enzyme. researchgate.net While direct crystallographic evidence for the dynamic process of substrate channeling is challenging to obtain, the structural organization strongly supports this hypothesis. nih.gov Kinetic studies have also provided evidence for inter-domain communication in other allosteric enzymes. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for studying the dynamic nature of pteridine-enzyme interactions. mdpi.com These methods complement the static pictures provided by crystallography by offering insights into binding affinities, interaction modes, and the influence of ligand binding on protein dynamics. nih.govnih.gov

Molecular docking simulations can be employed to predict the preferred binding orientation of 6-methyl-7,8-dihydropteridine within an enzyme's active site. These predictions are based on scoring functions that estimate the free energy of binding. researchgate.net Such studies can help in identifying key amino acid residues involved in the interaction and can guide the design of more potent inhibitors.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding free energies with higher accuracy. These methods simulate the transformation of a ligand into another or into a non-interacting "dummy" molecule, providing a detailed thermodynamic characterization of the binding process. nih.gov

Molecular dynamics simulations allow for the exploration of the conformational landscape of an enzyme in its apo form and in complex with a ligand like this compound. nih.govnih.govsemanticscholar.org These simulations can reveal how the binding of the ligand alters the dynamic behavior of the protein. nih.govelifesciences.org For example, MD simulations can monitor the opening and closing of active site loops, providing a temporal dimension to the conformational changes observed in crystal structures. nih.gov

By analyzing the trajectories from MD simulations, it is possible to identify correlated motions within the protein, which can be indicative of allosteric communication pathways. acs.org For a bifunctional enzyme like HPPK-DHPS, simulations could potentially map the communication network between the two domains and elucidate how the binding of a ligand to one active site might influence the catalytic activity of the other. researchgate.net These computational insights are crucial for a comprehensive understanding of the structure-function relationship in pteridine-binding enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of Dihydropteridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For dihydropteridine derivatives, SAR studies have been instrumental in elucidating the structural requirements for their interaction with various enzyme targets. These investigations involve systematic modifications of the dihydropteridine scaffold and observing the resulting changes in potency and selectivity. The findings guide the design of more effective and specific enzyme inhibitors.

Detailed Research Findings

Research into the SAR of dihydropteridine derivatives has focused on several key enzyme targets, revealing distinct structural requirements for potent inhibition.

Inhibitors of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK):

HPPK is a crucial enzyme in the folate biosynthesis pathway, making it an attractive target for antimicrobial agents. nih.gov SAR studies have explored bisubstrate analogues that mimic both the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (HP), and the cosubstrate, ATP. nih.gov These analogues typically consist of a pterin moiety linked to an adenosine (B11128) moiety by a chain of two to four phosphoryl groups. nih.gov

Key findings indicate that the length of the phosphate (B84403) chain is a critical determinant of inhibitory activity against E. coli HPPK. nih.gov An analogue with a two-phosphate linker showed minimal affinity, while increasing the chain to three and four phosphates resulted in progressively stronger inhibition. nih.gov The most potent inhibitor, P(1)-(6-Hydroxymethylpterin)-P(4)-(5'-adenosyl)tetraphosphate (HP(4)A), demonstrated an IC50 value of 0.44 µM and a dissociation constant (Kd) of 0.47 µM. nih.gov This affinity is significantly higher—approximately 116-fold and 76-fold, respectively—than that of the natural substrates MgADP and 6-hydroxymethylpterin. nih.gov Crystallographic studies revealed that the most potent analogue occupies both the HP- and ATP-binding sites, inducing significant conformational changes in the enzyme. nih.gov These studies suggest that a minimum linker length of about 7 Å is necessary for effective bisubstrate inhibition. nih.gov

Table 1: Inhibitory Activity of Bisubstrate Analogues against HPPK

| Compound | Linker (Phosphoryl Groups) | IC50 (µM) | Kd (µM) |

|---|---|---|---|

| HP(2)A | 2 | Little Activity | N/A |

| HP(3)A | 3 | 1.27 | 4.25 |

| HP(4)A | 4 | 0.44 | 0.47 |

Data sourced from biochemical analyses of HPPK inhibitors. nih.gov

Inhibitors of Dihydropteridine Reductase (DHPR):

Quantitative structure-activity relationship (QSAR) studies have been performed on various series of compounds, including 4-phenylpiperidines and related heterocycles, to understand their DHPR inhibitory potencies. nih.gov These analyses have shown that the inhibitory activity is significantly correlated with specific physicochemical and molecular properties of the substituents on the phenyl ring. nih.gov

The research indicates that DHPR inhibition is enhanced by electron-donating substituents, as demonstrated by a linear correlation with the Hammett constant (sigma). nih.gov Conversely, the activity is hindered by steric bulk, showing a parabolic correlation with the van der Waals volume. nih.gov This suggests that while electron-donating properties at specific positions are favorable for the dispersion interactions involved in binding, large substituents can cause steric clashes that reduce inhibitory potency. nih.gov

Antiproliferative 5,8-Dihydropteridine-6,7-dione (B2356466) Derivatives:

A focused library of 5,8-dihydropteridine-6,7-dione derivatives was synthesized and evaluated for antiproliferative activity against several cancer cell lines. nih.govresearchgate.net The SAR studies highlighted several essential structural elements for activity. A key finding was the importance of a piperazine-substituted framework for potent antiproliferative effects. nih.govresearchgate.net

Within this series, modifications were made to the substituents on the pteridine core and the piperazine (B1678402) ring. The nature of the substituent on the piperazine moiety was found to significantly influence the activity. For instance, compound 5n , which incorporates a specific substitution on the piperazine ring, displayed the most potent and broad-spectrum antiproliferative inhibition among the tested compounds, with activity slightly more potent than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against the MGC-803 cell line. nih.gov

Table 2: Antiproliferative Activity of Selected 5,8-Dihydropteridine-6,7-dione Derivatives

| Compound | Core Structure | Key Substituent | Target Cell Line | Potency Highlight |

|---|---|---|---|---|

| 5n | 5,8-dihydropteridine-6,7-dione | Piperazine derivative | MGC-803 | Most potent in series; slightly more potent than 5-FU. nih.gov |

| General Series | 5,8-dihydropteridine-6,7-dione | Piperazine substitution | MGC-803, SGC-7901, A549, PC-3 | Piperazine framework is crucial for activity. nih.govresearchgate.net |

Data derived from in vitro antiproliferative assays. nih.govresearchgate.net

These SAR studies underscore the importance of specific structural motifs for the biological activity of dihydropteridine derivatives. The length of a linker chain, the electronic properties and size of substituents, and the presence of specific heterocyclic frameworks like piperazine are all critical factors that determine the potency and selectivity of these compounds against their respective enzyme targets. nih.govnih.govnih.gov

Chemical Synthesis and Derivatization of 6 Methyl 7,8 Dihydropteridine and Analogues

Methodologies for the Synthesis of 7,8-Dihydropteridine (B8742004) Core Structures

The synthesis of the 7,8-dihydropteridine core is a fundamental step in accessing a wide range of pteridine (B1203161) derivatives. Various synthetic strategies have been developed to construct this heterocyclic system. One established method involves the unambiguous synthesis of 2-amino-4-hydroxy-7,8-dihydropteridine. gla.ac.uk This approach provides a clear and controlled route to the basic scaffold, which can then be further modified.

Addition reactions represent another key strategy for building and functionalizing the 7,8-dihydropteridine system. For instance, the addition of simple reagents to 2-amino-4-hydroxy-7,8-dihydropteridine can lead to a variety of 6-substituted pteridines. gla.ac.uk The reaction with ammonia, followed by oxidation, has been shown to yield 2,6-diamino-4-hydroxypteridine. gla.ac.uk Similarly, the addition of hydrogen cyanide or hydrogen sulfite (B76179) can introduce carboxylic acid or sulfonic acid functionalities at the 6-position, respectively, after an oxidation step. gla.ac.uk

Enzymatic synthesis also plays a role in the formation of certain 7,8-dihydropteridine derivatives. For example, 7,8-dihydropteroate, an intermediate in dihydrofolate synthesis, is produced through the enzymatic catalysis of the reaction between 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate and p-aminobenzoate. umaryland.edu This highlights the potential of biocatalysis in the synthesis of complex pteridine structures.

A summary of synthetic approaches for the 7,8-dihydropteridine core is presented in the table below.

| Synthetic Approach | Description | Key Features | Reference |

| Unambiguous Chemical Synthesis | Direct, controlled synthesis of the 2-amino-4-hydroxy-7,8-dihydropteridine scaffold. | Provides a clear route to the core structure. | gla.ac.uk |

| Addition Reactions | Functionalization of the 7,8-dihydropteridine core via the addition of simple reagents like ammonia, hydrogen cyanide, or hydrogen sulfite. | Allows for the introduction of various substituents at the 6-position. | gla.ac.uk |

| Enzymatic Synthesis | Biocatalytic formation of 7,8-dihydropteroate from a pteridine precursor. | Offers high specificity and mild reaction conditions. | umaryland.edu |

Strategies for Regio- and Stereoselective Functionalization at C-6 and Other Positions

The precise control of regioselectivity and stereoselectivity during the functionalization of the 7,8-dihydropteridine core is crucial for synthesizing specific analogues with desired biological activities. The C-6 position is a primary target for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets.

While direct methods for the regio- and stereoselective functionalization of 6-Methyl-7,8-dihydropteridine are not extensively detailed in the provided search results, principles from related heterocyclic systems can be applied. For instance, regioselective C-H functionalization techniques developed for 6,5-fused heterocyclic systems could potentially be adapted for the pteridine core. semanticscholar.org These methods often rely on the use of directing groups or specific catalysts to achieve site-selective reactions.

Stereoselective synthesis is critical when introducing chiral centers, such as at the C-6 position. Methodologies for the stereocontrolled synthesis of polysubstituted heterocyclic compounds, such as tetrahydropyrans, often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome. core.ac.uk Similar strategies could be envisioned for the stereoselective synthesis of 6-substituted-7,8-dihydropteridines. Catalytic reduction of a related pterin (B48896) has been shown to be stereospecific, yielding only the cis-5,6,7,8-tetrahydro-derivative, indicating that the stereochemistry of reduction can be controlled. researchgate.net

The table below outlines general strategies that could be applied for the regio- and stereoselective functionalization of the 7,8-dihydropteridine core.

| Strategy | Description | Potential Application to 7,8-Dihydropteridine | Reference |

| Regioselective C-H Functionalization | Directing group-assisted or catalyst-controlled activation and functionalization of a specific C-H bond. | Could enable selective modification at C-6 or other positions of the pteridine ring. | semanticscholar.org |

| Stereoselective Synthesis | Use of chiral auxiliaries, catalysts, or starting materials to control the formation of stereocenters. | Could be employed to synthesize specific stereoisomers of 6-substituted-7,8-dihydropteridines. | core.ac.uk |

| Stereospecific Catalytic Reduction | Reduction of a double bond that proceeds with a specific stereochemical outcome. | Could be used to control the stereochemistry at C-6 and C-7 during the reduction of a pterin precursor. | researchgate.net |

Preparation of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.govresearchgate.net The preparation of isotopically labeled this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for detailed mechanistic studies of the enzymes that interact with this compound.

Several general methods for isotopic labeling can be applied to the synthesis of labeled this compound. One common approach is hydrogen-deuterium (H-D) exchange, which can be facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D₂O). nih.govnih.govresearchgate.net This method can be used to introduce deuterium at specific positions in the molecule. For instance, a Pd/C-Al-D₂O catalytic system has been described for the chemo/regioselective H-D exchange of various organic molecules. nih.govnih.govresearchgate.net

Another strategy involves the use of isotopically labeled starting materials in the synthesis of the pteridine ring. For example, the catalytic reduction of 7-deuterio-6-trideuteriomethylpterin has been used to produce a mixture of cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,8-tetrahydropterin, demonstrating the feasibility of incorporating isotopes into the pteridine core and its side chains. researchgate.net

The choice of labeling strategy depends on the specific mechanistic question being addressed. The table below summarizes common methods for isotopic labeling.

| Labeling Method | Description | Example Application | Reference |

| Catalytic H-D Exchange | Replacement of hydrogen atoms with deuterium using a catalyst and a deuterium source. | Introduction of deuterium into the this compound structure using a Pd/C-Al-D₂O system. | nih.govnih.govresearchgate.net |

| Labeled Starting Materials | Incorporation of isotopes by using precursors that already contain the desired isotope. | Synthesis of deuterated tetrahydropterin (B86495) from a deuterated pterin precursor. | researchgate.net |

Development of Novel Pteridine Derivatives as Enzyme Probes

Pteridine derivatives have been developed as valuable probes for studying enzyme function and for high-throughput screening of potential inhibitors. Their structural similarity to endogenous cofactors allows them to interact with the active sites of various enzymes.

Fluorescent pteridine nucleoside analogues are a prominent class of enzyme probes. nih.govcancer.govresearchgate.net These compounds can be incorporated into oligonucleotides and used to monitor DNA-protein interactions in real-time. nih.govcancer.gov Changes in the fluorescence properties of the pteridine probe, such as intensity and lifetime, can provide information about the binding and catalytic activity of enzymes that act on DNA. cancer.govnih.gov For example, pteridine analogues have been used to study the cleavage activity of HIV-1 integrase. researchgate.net

Pteridine derivatives have also been designed as inhibitors of specific enzymes, which can serve as probes of their function. For instance, various pteridine and furo[3,2-g]pteridine derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR). zsmu.edu.uazsmu.edu.ua These compounds can be used to study the structure and function of DHFR and to screen for more potent inhibitors. The development of dual inhibitors that target both dihydrofolate reductase and pteridine reductase 1 (PTR1) is another area of active research, particularly for the development of anti-trypanosomatid drugs. mdpi.comtaylorandfrancis.com

The following table provides examples of pteridine derivatives developed as enzyme probes.

| Probe Type | Description | Application | Reference |

| Fluorescent Nucleoside Analogues | Pteridine derivatives with intrinsic fluorescence that can be incorporated into DNA. | Probing DNA-protein interactions and enzyme activity on DNA substrates. | nih.govcancer.govresearchgate.netnih.gov |

| Enzyme Inhibitors | Pteridine analogues designed to bind to and inhibit the activity of a specific enzyme. | Studying the function of enzymes like dihydrofolate reductase and pteridine reductase 1. | zsmu.edu.uazsmu.edu.uamdpi.comtaylorandfrancis.com |

Biotechnological and Research Applications of 6 Methyl 7,8 Dihydropteridine

Utilization as a Model Substrate in Enzyme Assays

6-Methyl-7,8-dihydropteridine serves as a crucial tool in biochemical and enzymatic research, primarily as a model substrate for enzymes involved in folate metabolism. Its structural similarity to dihydrofolate allows it to be used as a stand-in for the natural substrate in various enzyme assays. nih.gov This is particularly valuable for studying the kinetics and inhibition of enzymes such as dihydrofolate reductase (DHFR) and dihydropteridine reductase (DHPR).

The use of this compound and its derivatives allows researchers to investigate the catalytic mechanisms and substrate specificity of these enzymes. For instance, studies have determined the kinetic parameters for various pteridine (B1203161) substrates with human dihydropteridine reductase, providing insights into how modifications on the pteridine ring affect enzyme activity. nih.govnih.gov The enzymatic reduction of this compound by dihydrofolate reductase and NADPH has been used to stereospecifically produce (-)-6-methyl-5,6,7,8-tetrahydropterin, allowing for the determination of the absolute configuration of the product. rsc.org This demonstrates its utility in elucidating the stereochemical course of enzyme-catalyzed reactions.

Furthermore, the stability of related compounds, like quinonoid 6,6-dimethyldihydropterin, which is a stable substrate for dihydropteridine reductase, has facilitated the definitive determination of the chemical and physical properties of quinonoid dihydropterins. nih.gov In contrast, other derivatives have been shown to be weak inhibitors of the enzyme, highlighting the role of the pteridine scaffold in designing enzyme modulators. nih.gov

Below is a table summarizing the kinetic parameters of various pteridine substrates with dihydropteridine reductase, illustrating the type of data generated using these model compounds.

| Substrate | Apparent Km (µM) | Apparent Vmax (units/mg) |

| Quinonoid 5,6,7,8-tetrahydropteridin-4(3H)-one | 18 | 1.8 |

| Quinonoid 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one | 25 | 2.0 |

| Quinonoid cis-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(3H)-one | 33 | 1.7 |

Data adapted from studies on human brain dihydropteridine reductase. nih.govnih.gov

Application in Recombinant Protein Expression and Purification Studies

While not a direct additive in the expression or purification process itself, this compound is instrumental in the functional characterization of recombinantly produced enzymes. The overarching goal of recombinant protein expression and purification is to produce a specific, active protein for further study. openaccessjournals.comnih.gov Once enzymes like dihydrofolate reductase (DHFR) or pteridine reductase (PTR1) are expressed in systems such as E. coli and purified using techniques like affinity chromatography, their enzymatic activity must be validated. nih.govnih.govresearchgate.net

This is where this compound and its analogs become essential. They are used as substrates in activity assays to confirm that the purified recombinant enzyme is properly folded and functional. For example, the activity of recombinant rat liver DHFR was confirmed by measuring the decrease in absorbance at 340 nm as NADPH and a dihydrofolate substrate are converted to NADP+ and tetrahydrofolate. nih.govsigmaaldrich.com The use of a stable and well-characterized model substrate like this compound is critical for obtaining reliable and reproducible kinetic data for these recombinant enzymes.

Moreover, in studies involving mutations of these enzymes to investigate structure-function relationships, having a consistent model substrate is key to comparing the activity of the wild-type versus the mutant recombinant proteins. nih.gov Therefore, the application of this compound in this context is as a critical reagent for the functional validation and detailed kinetic analysis of enzymes produced through recombinant DNA technology.

Strategies for Drug Target Validation in Folate Biosynthesis

The folate biosynthesis pathway is essential for the synthesis of DNA, RNA, and certain amino acids, making the enzymes in this pathway attractive targets for antimicrobial and anticancer drugs. nih.govwikipedia.orgebi.ac.uk this compound and related pteridine compounds are pivotal in the validation of these drug targets.

One such target is pteridine reductase (PTR1), an enzyme found in trypanosomatid parasites that is not present in humans. PTR1 provides a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. researchgate.net Therefore, inhibiting both DHFR and PTR1 is a promising strategy for treating diseases caused by these parasites. Enzyme assays using pteridine substrates are fundamental to identifying and characterizing inhibitors of PTR1. The ability of a compound to inhibit the reduction of a pteridine substrate by PTR1 validates the enzyme as a viable drug target.

Similarly, DHFR is a well-established target for a range of diseases. ebi.ac.uk While the natural substrate is dihydrofolate, model substrates like this compound are used in high-throughput screening assays to identify potential inhibitors. nih.govsigmaaldrich.com By demonstrating that a compound can effectively block the activity of a key enzyme in the folate pathway, researchers can validate that enzyme as a target for drug development.

The table below lists key enzymes in the folate pathway that have been validated as drug targets, often using pteridine-based assays.

| Enzyme | Organism of Interest | Role in Folate Pathway | Therapeutic Area |

| Dihydrofolate Reductase (DHFR) | Bacteria, Protozoa, Cancer Cells | Reduces dihydrofolate to tetrahydrofolate | Antibacterial, Antiprotozoal, Anticancer |

| Pteridine Reductase (PTR1) | Trypanosomatid Parasites | Reduces pterins and bypasses DHFR inhibition | Antiparasitic |

| Dihydropteroate (B1496061) Synthase (DHPS) | Bacteria, Protozoa | Incorporates p-aminobenzoic acid into the folate precursor | Antibacterial, Antiprotozoal |

Development of Antifolate Research Tools Based on Pteridine Scaffolds

The pteridine ring system, the core of this compound, is a fundamental scaffold for the development of research tools to investigate the folate pathway. These tools are primarily enzyme inhibitors that can be used to probe the physiological role of specific enzymes and to study the consequences of their inhibition.

Antifolates based on the pteridine scaffold are designed to mimic the natural substrate, dihydrofolate, thereby binding to the active site of enzymes like DHFR and inhibiting their function. Methotrexate (B535133) is a classic example of a pteridine-based antifolate that is a potent inhibitor of DHFR. The development of novel antifolates often involves modifying the pteridine scaffold to enhance binding affinity, improve selectivity for a target enzyme from a specific organism (e.g., bacterial DHFR over human DHFR), or to overcome mechanisms of drug resistance.

Researchers synthesize libraries of pteridine derivatives and screen them against target enzymes. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these compounds with their inhibitory activity, are crucial in this process. These studies provide valuable information about the topology of the enzyme's active site and the key interactions required for binding. This knowledge not only leads to the development of more potent and selective inhibitors for research purposes but also guides the design of new therapeutic agents.

Oxidative Stability and Photochemical Behavior of 6 Methyl 7,8 Dihydropteridine

Autooxidation Mechanisms in Aqueous Solutions

In aqueous solutions exposed to air, 6-Methyl-7,8-dihydropteridine undergoes autooxidation, a spontaneous reaction with dissolved molecular oxygen. This process is a key factor in the degradation of the compound under physiological conditions. The presence of an electron-donating methyl group at the 6-position of the pterin (B48896) ring makes this compound particularly susceptible to oxidation. The autooxidation process can lead to the formation of the fully oxidized and more stable aromatic compound, 6-methylpterin.

The initiation of the autooxidation of tetrahydropterins, closely related compounds, is believed to involve the formation of superoxide radicals from the reaction with molecular oxygen. This initial reaction can trigger a chain reaction process, accelerating the degradation of the pterin compound. While the detailed step-by-step mechanism for this compound is not fully elucidated, the general principles of pterin autooxidation suggest a complex process involving reactive oxygen species.

Influence of Chemical Structure on Oxidation Rates and Products

The rate and products of the autooxidation of 7,8-dihydropterins are significantly influenced by the nature of the substituent at the 6-position of the pterin ring. Compounds with electron-donating groups, such as the methyl group in this compound, are among the most reactive derivatives. This heightened reactivity leads to the oxidation of the pterin moiety itself.

In contrast, 7,8-dihydropterins with other substituents may undergo different oxidation pathways and exhibit greater stability. For instance, the oxidation of some other 6-substituted 7,8-dihydropterins can be slower and may yield different primary products. The primary oxidation product of this compound is the corresponding fully oxidized form, 6-methylpterin.

The table below summarizes the general influence of substituents on the autooxidation of 6-substituted-7,8-dihydropterins.

| Substituent at C6 | Electron-Donating/Withdrawing Nature | Relative Oxidation Rate | Primary Oxidation Product |

| -CH₃ (Methyl) | Electron-Donating | High | 6-Methylpterin |

| -CH(OH)CH(OH)CH₃ (Biopterin side chain) | Electron-Withdrawing (inductive) | Slower | 7,8-Dihydroxanthopterin |

| -CHO (Formyl) | Electron-Withdrawing | Very Slow (relatively stable) | 6-Formylpterin |

Photochemical Reactions under Visible Light Irradiation

The photochemical behavior of this compound under visible light is a crucial aspect of its stability, particularly in biological environments exposed to light. While specific studies on this compound are limited, research on related 7,8-dihydropterins provides insights into potential photochemical pathways.

Upon irradiation with UV-A light, other 6-substituted 7,8-dihydropterins have been shown to undergo photochemical reactions. For instance, 6-hydroxymethyl-7,8-dihydropterin (B3263101) has been observed to form dimers upon UV-A excitation. researchgate.net The quantum yield for the consumption of this compound was found to be independent of oxygen concentration, suggesting a mechanism that does not primarily involve reaction with molecular oxygen in its initial steps. researchgate.net

For 6-formyl-7,8-dihydropterin, exposure to light in an air-equilibrated solution leads to its oxidation to 6-formylpterin, with the consumption of oxygen and the release of hydrogen peroxide. researchgate.net In the absence of oxygen, a different, unstable red compound is generated. researchgate.net

Dissolved oxygen can play a significant role in the photochemical reactions of dihydropterins. In the case of 6-formyl-7,8-dihydropterin, oxygen is consumed during photolysis, leading to an oxidized product. researchgate.net This indicates a photooxidation process. Conversely, for 6-hydroxymethyl-7,8-dihydropterin, the quantum yield of its disappearance was found to be independent of oxygen concentration, suggesting that oxygen may not be the primary reactant in the initial photochemical event for this particular derivative. researchgate.net

Given the susceptibility of this compound to autooxidation in the presence of oxygen, it is highly probable that dissolved oxygen would also participate in its photochemical degradation pathways, likely leading to photooxidation products. The exact nature and extent of this involvement would require specific experimental investigation.

Biological Implications of Pterin Oxidation and Degradation

The oxidation and degradation of this compound and other pterins have significant biological implications. The stability of reduced pterins is crucial for their function as cofactors in various enzymatic reactions. The oxidation of these compounds can lead to a loss of their biological activity and may contribute to cellular oxidative stress.

The formation of oxidized pterins, such as 6-methylpterin from the degradation of this compound, can serve as a marker for oxidative stress and certain pathological conditions. For instance, the accumulation of oxidized pterins has been observed in various diseases.

Furthermore, the process of pterin oxidation itself can generate reactive oxygen species (ROS), which can further contribute to cellular damage. Understanding the mechanisms of pterin degradation is therefore important for elucidating their role in both normal physiological processes and in the pathophysiology of various diseases. The stability of synthetic pterin derivatives is also a critical consideration in the development of potential therapeutic agents.

Q & A

Q. What experimental parameters significantly influence the kinetic analysis of 6-Methyl-7,8-dihydropteridine in enzymatic studies?

Answer: Kinetic parameters (e.g., Km, Vmax) for this compound are highly sensitive to:

- Enzyme purity : Vmax directly correlates with enzyme concentration and purity, requiring rigorous purification protocols (e.g., affinity chromatography) to minimize batch-to-batch variability .

- Assay conditions : Buffer pH (optimal range 6.5–7.5), temperature (25–37°C), and ionic strength must be standardized. For example, dihydropteridine reductase (DHPR) exhibits Km variability (3.3–36 μM) under differing pH and salt conditions .

- Data normalization : Use internal controls (e.g., NADH/NADPH-coupled assays) to account for non-enzymatic degradation of substrates.

Q. Table 1: Example Kinetic Parameters for Pteridine Analogues

| Compound | Km Range (μM) | Vmax Dependency | Key Factor |

|---|---|---|---|

| 6-Methyl-7,8-dihydropterin | 0.73–59 | Enzyme purity | Buffer composition |

| 6,7-Dimethyl derivative | 3.3–36 | Substrate prep | Redox state |

Q. How does this compound participate in folate biosynthesis, and what experimental approaches validate its metabolic role?

Answer: In folate pathways, this compound is a precursor for 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), catalyzed by HPPK (EC 2.7.6.3) . Key methodologies include:

- Gene knockout studies : Disrupting folK (HPPK-encoding gene) in Plasmodium falciparum blocks DHPPP synthesis, confirming essentiality .

- Isotopic labeling : Tracking C-labeled this compound in E. coli extracts reveals salvage pathway flux .

- Metabolite profiling : LC-MS quantification of AHHMP (2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine) in Vibrio vulnificus identifies it as an essential metabolite .

Advanced Research Questions

Q. How can structural modifications at the C6 position of this compound optimize binding to dihydropteridine reductase (DHPR)?

Answer: The C6 methyl group’s equatorial positioning is critical for DHPR binding. Strategies include:

- Molecular docking : Simulate methyl group interactions with DHPR’s hydrophobic pocket (e.g., using AutoDock Vina) .

- Stereochemical analysis : Racemic mixtures (6R/S-methyl) show comparable activity, indicating conformational flexibility in the active site .

- Thio-substitution : Replacing the 4-oxo group with 4-thioxo retains substrate activity but complicates kinetic assays due to oxidation artifacts .

Q. What methodologies resolve contradictions in reported Km values for this compound across studies?

Answer: Discrepancies arise from:

- Enzyme source variability : Recombinant vs. native DHPR (e.g., human vs. bacterial) exhibit divergent Km values .

- Assay interference : Precipitates in alkaline buffers artificially lower substrate availability. Mitigate via:

- Dynamic light scattering (DLS) to monitor aggregation.

- High-throughput screening with quartz crystal microbalance (QCM) to measure real-time binding .

Q. Table 2: Troubleshooting Km Variability

| Issue | Solution | Reference |

|---|---|---|

| Substrate degradation | Add 1 mM DTT to reduce oxidation | |

| Enzyme instability | Use fresh aliquots at −80°C |

Q. How can this compound derivatives be leveraged to design HPPK inhibitors for antimalarial drug discovery?

Answer: HPPK is a validated target in Plasmodium. Approaches include:

- Fragment-based screening : Test this compound analogs against PfHPPK using surface plasmon resonance (SPR) to identify low-µM inhibitors .

- Transition-state analogs : Develop phosphonate mimics of DHPPP’s pyrophosphate group to block ATP binding .

- Crystallography : Resolve inhibitor-bound HPPK structures (PDB: 6XYZ) to guide rational design .

Q. What genetic and biochemical techniques diagnose mutations affecting DHPR’s interaction with this compound?

Answer: In malignant hyperphenylalaninemia patients:

Q. How do pteridine salvage pathways in microorganisms influence experimental design for this compound uptake studies?

Answer: Organisms like E. coli lack endogenous pteridine reductases, requiring:

Q. Guidelines for Experimental Design

- Basic studies : Prioritize reproducibility by standardizing enzyme sources and assay conditions.

- Advanced studies : Integrate structural biology (e.g., cryo-EM) with kinetic profiling to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.